molecular formula C8H4BrFO2 B2480935 5-溴-4-氟异苯并呋喃-1(3H)-酮 CAS No. 1255208-31-1

5-溴-4-氟异苯并呋喃-1(3H)-酮

货号 B2480935
CAS 编号: 1255208-31-1
分子量: 231.02
InChI 键: XZNRDCQUJBIHCW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 5-bromo-4-fluoroisobenzofuran-1(3H)-one involves strategic chemical reactions. For instance, 3-(bromomethylene)isobenzofuran-1(3H)-ones can be synthesized from 2-alkynylbenzoic acids through regioselective 5-exo-dig bromocyclization. This process is characterized by a broad substrate scope and the ability to further elaborate the products via palladium-catalyzed cross-coupling reactions or conversion to other heterocycles through simple operations, indicating a radical process transformation (Yan‐Long Zheng et al., 2019).

科学研究应用

合成和化学转化

5-溴-4-氟异苯并呋喃-1(3H)-酮的一个显著应用是在合成化学中,它作为各种杂环化合物的合成前体。该化合物可以从2-炔基苯甲酸经历区域选择性溴环化反应,生成3-(溴甲亚)异苯并呋喃-1(3H)-酮。这些中间体具有多功能性,可以进一步转化为其他杂环化合物或用于钯催化的交叉偶联反应,表明了一个激进的转化过程 (Zheng et al., 2019)

光动力疗法应用

另一个研究领域涉及探索与5-溴-4-氟异苯并呋喃-1(3H)-酮相关的化合物的光物理和光化学性质,用于医学应用。例如,已合成衍生物用作光动力疗法(PDT)中的光敏剂,用于癌症治疗。这些化合物表现出良好的荧光性能,高单线态氧量子产率和适当的光降解量子产率,使它们成为II型光动力疗法机制的潜在候选物 (Pişkin, Canpolat, & Öztürk, 2020)

氟磺酰化和异噁唑合成

该化合物的结构框架还支持有机合成中新试剂和方法的开发。例如,1-溴乙烯-1-磺酰氟(1-Br-ESF),一种新型氟磺酰化试剂,已用于5-磺酰基氟噁唑的区域选择性合成。这展示了该化合物在丰富硫(VI)氟交换(SuFEx)化学工具箱方面的作用,提供了一条直接通向具有磺酰氟基团的官能化噁唑的途径 (Leng & Qin, 2018)

多米诺催化

此外,5-溴-4-氟异苯并呋喃-1(3H)-酮衍生物已用于多米诺[Pd]-催化过程,高效合成异苯并呋喃-1(3H)-酮。这种方法论展示了广泛的底物范围,并已应用于合成药物化合物,如抗血小板药物正丁基邻苯二甲酸酯和一种细胞毒性激动剂,展示了该化合物在药物化学中的实用性 (Mahendar & Satyanarayana, 2016)

属性

IUPAC Name

5-bromo-4-fluoro-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO2/c9-6-2-1-4-5(7(6)10)3-12-8(4)11/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNRDCQUJBIHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2F)Br)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1255208-31-1
Record name 5-bromo-4-fluoro-1,3-dihydro-2-benzofuran-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of n-BuLi (40 mL, 100 mmol) was added dropwise to a solution of diisopropylamine (10.6 g, 105 mmol) in 150 mL of THF at −70° C. The mixture was stirred at 0° C. for 15 minutes and then cooled to −70° C. again. A solution of 4-bromo-3-fluorobenzoic acid (10 g, 45.7 mmol, in 50 mL of THF) was added dropwise. The resulting mixture was stirred at −70° C. for 1 hour then CH2O gas (generated by heating 5.1 g of Para formaldehyde to 200° C.) was bubbled into the mixture. The resulting mixture was stirred at −70° C. for 1 hour then allowed to warm to room temperature and stirred for another 2 hours. HCl gas was bubbled into the suspension for 15 minutes to give a clear solution. The mixture was diluted with 1 L of EtOAc and washed subsequently with water, saturated Na2CO3 and brine, dried over anhydrous Na2SO4 and concentrated to give 5-bromo-4-fluoro-2-benzofuran-1(3H)-one as white solid.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a flask charged with (3-bromo-2-fluorophenyl)methanol (840 mg, 4.1 mmol) and a stir bar was added added thallium trifluoroacetate (2.3 g, 4.3 mmol) and TFA (4.0 mL) at 0° C. The mixture was allowed to stir for 16 hours. LC showed no SM left at that point. The volatiles were removed under reduced pressure, and the residue was dissolved in DCM and concentrated twice to affect azeotropic removal of all TFA. After pumping the residue under high vacuum for 20 minutes, palladium chloride (73 mg, 0.41 mmol), lithium chloride (350 mg, 8.2 mmol), magnesium oxide (330 mg, 8.2 mmol), and MeOH (15 mL) were added to the flask. The mixture was treated under an atmosphere of CO for 2 hours. To this mixtue was added EtOAc to precipitate all the inorganic solids. The crude solution was filtered through a Celite® pad, and the filtrate was collected, adsorbed onto silica gel, and purified by silica gel chromatography. Removal of solvents gave rise to 5-bromo-4-fluoro-2-benzofuran-1(3H)-one. LC-MS (IE, m/z): 231 [M+1]+;
Quantity
840 mg
Type
reactant
Reaction Step One
Name
thallium trifluoroacetate
Quantity
2.3 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
350 mg
Type
reactant
Reaction Step Three
Quantity
330 mg
Type
reactant
Reaction Step Three
Quantity
73 mg
Type
catalyst
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。